

# C3TD879: A Technical Guide for the Interrogation of Citron Kinase (CITK) Biology

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## Compound of Interest

Compound Name: C3TD879  
Cat. No.: B12368766

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This technical guide provides an in-depth overview of **C3TD879**, a first-in-class, potent, and selective chemical probe for Citron Kinase (CITK). This document details the inhibitor's characteristics, its use in studying CITK biology, and experimental protocols for its application.

## Introduction to C3TD879 and Citron Kinase

Citron Kinase (CITK) is a serine/threonine kinase that plays a crucial role in the terminal stages of cell division, specifically in cytokinesis.<sup>[1][2]</sup> It is a key component of the midbody, a transient structure essential for the final separation of daughter cells.<sup>[1][2]</sup> Dysregulation of CITK has been implicated in cancer proliferation, making it a potential therapeutic target.<sup>[2]</sup>

**C3TD879** is a potent and selective Type I kinase inhibitor of CITK.<sup>[1][2][3]</sup> Its high affinity and selectivity make it an invaluable tool for elucidating the complex biological functions of CITK. This guide will provide the necessary information for researchers to effectively utilize **C3TD879** in their studies.

## Quantitative Data for C3TD879

The following tables summarize the key quantitative data for **C3TD879**, providing a clear comparison of its biochemical potency, cellular target engagement, and in vitro ADME/DMPK properties.

Table 1: Potency and Cellular Target Engagement of **C3TD879**[\[1\]](#)[\[3\]](#)

Parameter	Value	Description
Biochemical IC50 (CITK)	12 nM	The half-maximal inhibitory concentration of C3TD879 against purified CITK enzyme.
NanoBRET Kd (in cells)	< 10 nM	The dissociation constant of C3TD879 binding to full-length human CITK in live cells, indicating strong target engagement.

Table 2: In Vitro ADME/DMPK Profile of **C3TD879**[\[3\]](#)

Parameter	Result	Implication
Microsomal Intrinsic Clearance	Low	Suggests good metabolic stability.
Plasma Protein Binding (PPB)	Modest	Indicates a reasonable fraction of unbound, active compound will be available.
Permeability	High	Suggests good potential for oral absorption and cell penetration.
CYP Enzyme Inhibition	Low	Low potential for drug-drug interactions mediated by major cytochrome P450 enzymes.

Table 3: Kinase Selectivity Profile of **C3TD879**[\[1\]](#)[\[2\]](#)

Parameter	Value	Description
Kinase Panel Size	> 373	The number of human kinases against which C3TD879 was tested.
Selectivity	> 17-fold vs other kinases	Demonstrates high selectivity for CITK over a broad range of other kinases.

## Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of **C3TD879** with CITK.

### Biochemical IC50 Assay for CITK Inhibition

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of **C3TD879** against purified CITK.

Materials:

- Recombinant human CITK enzyme
- Peptide substrate (e.g., a generic serine/threonine kinase substrate)
- ATP (Adenosine triphosphate)
- **C3TD879**
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader

**Procedure:**

- **Compound Preparation:** Prepare a serial dilution of **C3TD879** in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 10-point, 3-fold serial dilution).
- **Enzyme and Substrate Preparation:** Dilute the CITK enzyme and peptide substrate in assay buffer to the desired concentrations.
- **Assay Reaction:**
  - Add 5  $\mu$ L of the diluted **C3TD879** or DMSO (vehicle control) to the wells of a 384-well plate.
  - Add 5  $\mu$ L of the CITK enzyme solution to each well and incubate for 15 minutes at room temperature.
  - Initiate the kinase reaction by adding 10  $\mu$ L of a solution containing the peptide substrate and ATP (at a concentration close to the  $K_m$  for CITK).
  - Incubate the reaction for 60 minutes at 30°C.
- **Detection:**
  - Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
  - Read the luminescence signal on a plate reader.
- **Data Analysis:**
  - Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).
  - Plot the percentage of inhibition against the logarithm of the **C3TD879** concentration.
  - Fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify the binding of **C3TD879** to CITK in living cells.

### Materials:

- HEK293 cells
- Expression vector for NanoLuc®-CITK fusion protein
- NanoBRET™ tracer for CITK
- **C3TD879**
- Opti-MEM™ I Reduced Serum Medium
- FuGENE® HD Transfection Reagent
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well assay plates
- BRET-capable plate reader

### Procedure:

- Cell Transfection:
  - Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.
  - Transfect the cells with the NanoLuc®-CITK expression vector using a suitable transfection reagent according to the manufacturer's protocol.
  - Incubate for 24 hours to allow for protein expression.
- Assay Preparation:
  - Harvest the transfected cells and resuspend them in Opti-MEM™.

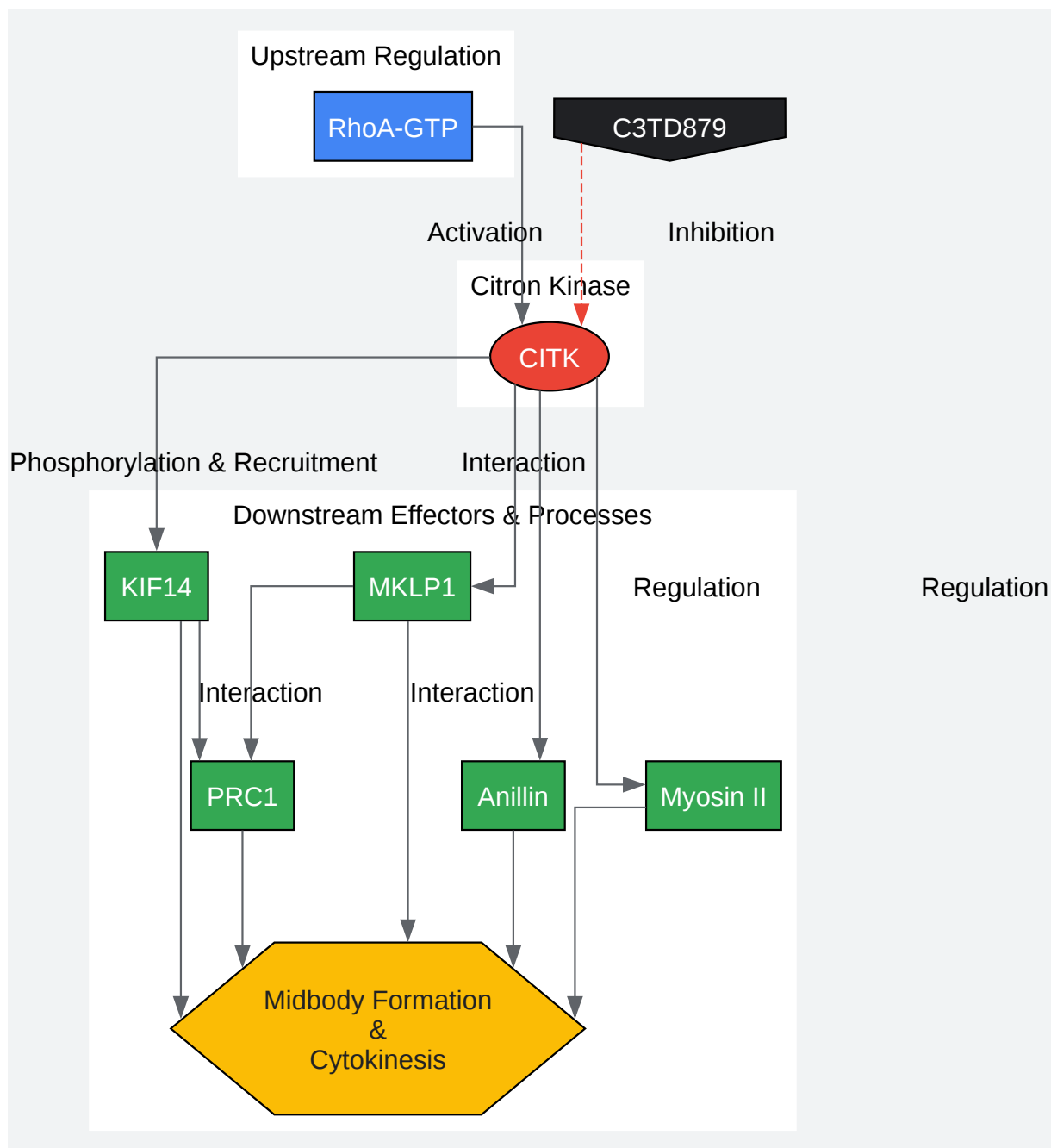
- Dispense the cell suspension into the wells of a white 96-well plate.
- Compound and Tracer Addition:
  - Prepare serial dilutions of **C3TD879** in Opti-MEM™.
  - Add the diluted **C3TD879** or DMSO (vehicle control) to the wells.
  - Add the NanoBRET™ tracer at a final concentration determined by a prior tracer titration experiment.
  - Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Detection:
  - Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.
  - Read the donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable plate reader.
- Data Analysis:
  - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  - Normalize the BRET ratios to the vehicle control.
  - Plot the normalized BRET ratio against the logarithm of the **C3TD879** concentration.
  - Fit the data to a four-parameter logistic equation to determine the Kd value.

## Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to CITK and **C3TD879**.

### CITK Signaling Pathway in Cytokinesis

This diagram depicts the central role of CITK in orchestrating the final stages of cell division.

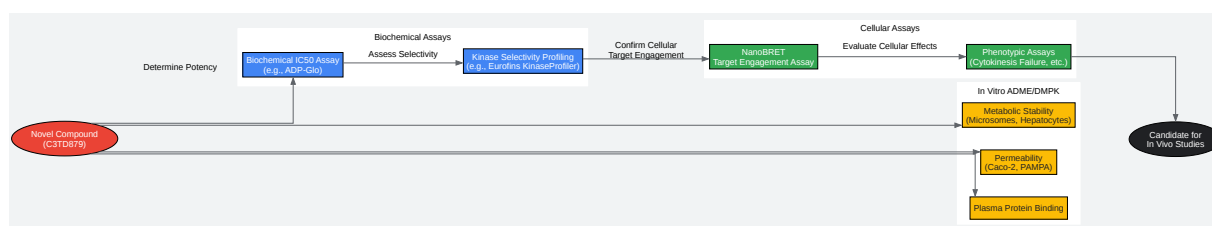


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Caption: CITK signaling cascade during cytokinesis.

## Experimental Workflow for Kinase Inhibitor Profiling

This diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like **C3TD879**.



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Caption: Workflow for kinase inhibitor characterization.

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